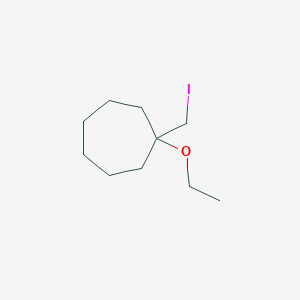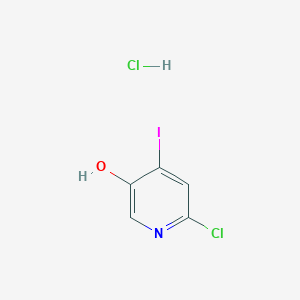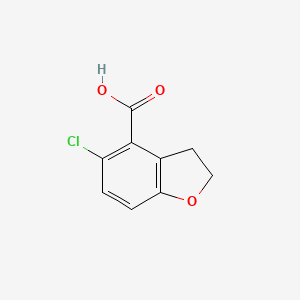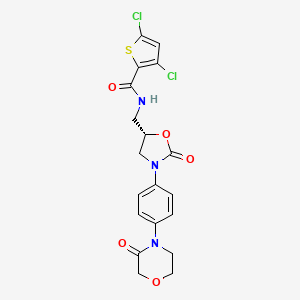
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound known for its significant role in medicinal chemistry This compound is structurally related to rivaroxaban, a well-known anticoagulant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This step involves the reaction of ®-epichlorohydrin with sodium cyanate to form ®-chloromethyl-2-oxazolidinone.
Introduction of the morpholine moiety: The oxazolidinone intermediate is then reacted with 4-aminophenylmorpholin-3-one to introduce the morpholine group.
Coupling with thiophene derivative: The final step involves coupling the morpholine-containing oxazolidinone with a thiophene derivative under basic conditions, such as using triethylamine in dimethyl sulfoxide (DMSO) as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, solvent choice, and purification steps, to ensure the production of high-quality material. Crystallization techniques are often employed to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Applications De Recherche Scientifique
(S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-3,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is closely related to its interaction with factor Xa, a key enzyme in the coagulation cascade. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism is similar to that of rivaroxaban, highlighting the compound’s potential as an anticoagulant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivaroxaban: A direct factor Xa inhibitor with a similar structure and mechanism of action.
Apixaban: Another factor Xa inhibitor with a different chemical structure but similar anticoagulant properties.
Edoxaban: A factor Xa inhibitor used for the prevention of stroke and treatment of venous thromboembolism.
Uniqueness
Its structural similarity to rivaroxaban makes it particularly valuable for studying anticoagulant mechanisms and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C19H17Cl2N3O5S |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(21)30-17(14)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m0/s1 |
Clé InChI |
FHFGXGIIUYRELU-ZDUSSCGKSA-N |
SMILES isomérique |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=C(S4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



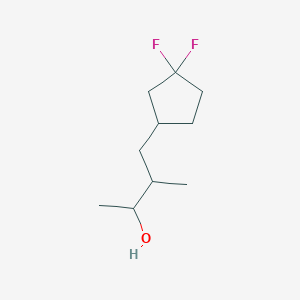
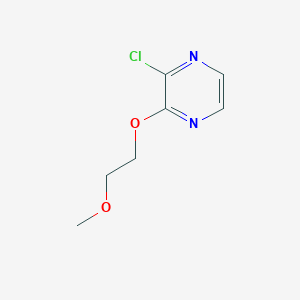
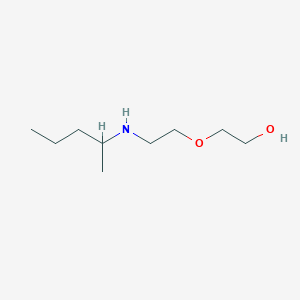
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
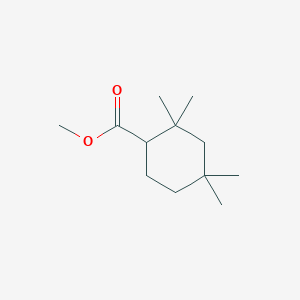

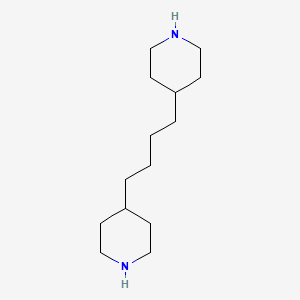
![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)

